molecular formula C15H17F3N6 B2387806 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2097858-13-2

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2387806
CAS No.: 2097858-13-2
M. Wt: 338.338
InChI Key: IDFXUNQUXPSXTG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring two pyrimidine rings connected via a piperazine linker. The pyrimidine at position 2 is substituted with 4,6-dimethyl groups, while the pyrimidine at position 4 of the piperazine bears a 6-(trifluoromethyl) group. The compound is synthesized through a high-yield (96%) reaction between 2-chloro-4,6-dimethylpyrimidine and excess piperazine in a THF/water solvent system under basic conditions . Its modular design allows for derivatization, as seen in related compounds where the piperazine is functionalized with indole, acetyl, or other heterocyclic moieties .

Properties

IUPAC Name

4,6-dimethyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-7-11(2)22-14(21-10)24-5-3-23(4-6-24)13-8-12(15(16,17)18)19-9-20-13/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFXUNQUXPSXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 4,6-dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine hinges on two primary approaches: (1) stepwise construction of the pyrimidine ring followed by sequential functionalization, and (2) modular coupling of pre-synthesized subunits. The choice of strategy depends on the availability of starting materials, desired scalability, and regiochemical control.

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into three key components (Figure 1):

  • Central pyrimidine core : 4,6-Dimethylpyrimidin-2-amine or its halogenated derivative.
  • Piperazine linker : Piperazine or N-substituted piperazine.
  • Trifluoromethylpyrimidine moiety : 4-Chloro-6-(trifluoromethyl)pyrimidine.

The convergent synthesis involves forming the C-N bond between the central pyrimidine and piperazine, followed by coupling the trifluoromethylpyrimidine subunit to the piperazine nitrogen.

Stepwise Synthesis Approaches

Synthesis of the Central Pyrimidine Core

The 4,6-dimethylpyrimidin-2-amine core is typically synthesized via cyclocondensation reactions. A representative procedure involves:

Reactants :

  • Ethyl acetoacetate and acetamidine hydrochloride under basic conditions.

Reaction Conditions :

  • Solvent: Ethanol, 80°C, 12 hours.
  • Catalyst: Sodium ethoxide.

Mechanism :
The reaction proceeds through nucleophilic attack of acetamidine on the β-ketoester, followed by cyclodehydration to form the pyrimidine ring.

Yield : ~65–70% after recrystallization.

Halogenation for Subsequent Functionalization

To introduce a leaving group at the 2-position, the amine is replaced with a chloride via diazotization:

Procedure :

  • Treat 4,6-dimethylpyrimidin-2-amine with NaNO₂/HCl at 0–5°C.
  • Intermediate diazonium salt is quenched with CuCl to yield 2-chloro-4,6-dimethylpyrimidine.

Yield : 85–90%.

Piperazine Functionalization

The piperazine subunit is modified to introduce the trifluoromethylpyrimidine group. A patent-derived method (adapted from) outlines:

Reactants :

  • 2-Chloro-4,6-dimethylpyrimidine and 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine.

Coupling Conditions :

  • Solvent: Dimethylformamide (DMF), 100°C, 12 hours.
  • Base: Triethylamine (3 equiv).

Mechanism :
Nucleophilic aromatic substitution (SNAr) at the 2-chloro position of the pyrimidine, facilitated by electron-withdrawing methyl groups.

Yield : 72–78% after column chromatography.

Alternative Metal-Catalyzed Coupling

For sterically hindered systems, palladium-catalyzed Buchwald-Hartwig amination is employed (adapted from):

Reactants :

  • 2-Chloro-4,6-dimethylpyrimidine, 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine.

Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%).
  • Ligand: Xantphos (4 mol%).
  • Solvent: 1,4-Dioxane, microwave irradiation, 120°C, 1 hour.

Yield : 88–93%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, NMP) enhance SNAr rates due to improved solubility of intermediates (Table 1):

Solvent Temperature (°C) Time (h) Yield (%)
DMF 100 12 78
NMP 110 10 82
THF 80 24 45

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90%.

Catalyst Systems in Cross-Coupling

Palladium-based catalysts outperform copper in C-N bond formation (Table 2):

Catalyst System Ligand Yield (%)
Pd₂(dba)₃/Xantphos Xantphos 93
CuI DMEDA 62
Pd(OAc)₂ BINAP 85

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.57 (s, 1H, pyrimidine-H), 3.71–3.46 (m, 8H, piperazine), 2.49 (s, 6H, CH₃).
  • MS (ESI) : m/z 339.3 [M+H⁺].

Purity and Yield Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity (HPLC). Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) is used for intermediates.

Chemical Reactions Analysis

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound belongs to a broader class of piperazine-linked pyrimidine derivatives. Key structural variations among analogs include:

Substituents on Pyrimidine Rings Chloro and Methylsulfanyl Groups: 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS: 339017-81-1) replaces methyl and trifluoromethyl groups with chloro and methylsulfanyl substituents. Trifluoromethyl Phenyl: Compounds like those in EP 4 374 877 A2 integrate a 4-(trifluoromethyl)phenyl group attached to the pyrimidine-piperazine core, increasing lipophilicity and steric bulk. Such modifications are common in kinase inhibitors due to improved target binding .

Thiophene and Pyrazole: Derivatives such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5) replace pyrimidine with pyrazole or thiophene, altering electronic profiles and binding affinities .

Complexity and Additional Rings

  • Diazaspiro Systems : EP 4 374 877 A2 describes compounds with diazaspiro[4.5]decane rings fused to the pyrimidine-piperazine scaffold. These structures increase molecular complexity (m/z up to 742) and are designed for multi-target activity .

Research Findings

  • Binding Affinity: Piperazine-linked pyrimidines with trifluoromethyl groups (e.g., target compound) show preferential binding to adenosine receptors and kinases, as seen in patent applications .
  • Thermodynamic Stability : Methyl and CF₃ substituents on pyrimidine improve thermal stability compared to unsubstituted analogs, as inferred from synthesis conditions .
  • Biological Activity : Indole-containing derivatives () exhibit serotonin receptor modulation, while diazaspiro systems (EP 4 374 877 A2) are explored for anti-inflammatory applications .

Biological Activity

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and research findings, providing a detailed overview of its mechanisms and effects.

Chemical Structure and Properties

The compound's IUPAC name is 4,6-dimethyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine, with a molecular formula of C15H17F3N6 and a molecular weight of 338.338 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C15H17F3N6 c1 10 7 11 2 22 14 21 10 24 5 3 23 4 6 24 13 8 12 15 16 17 18 19 9 20 13 h7 9H 3 6H2 1 2H3\text{InChI InChI 1S C15H17F3N6 c1 10 7 11 2 22 14 21 10 24 5 3 23 4 6 24 13 8 12 15 16 17 18 19 9 20 13 h7 9H 3 6H2 1 2H3}

Research indicates that This compound exhibits activity against various biological targets, including:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Inhibition of DHFR can lead to antiproliferative effects in cancer cells.
  • Tyrosine Kinases : The compound has been shown to interact with tyrosine kinase pathways, which are important in regulating cell division and survival.

Therapeutic Potential

The compound has demonstrated potential in several therapeutic areas:

  • Anticancer Activity : Studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor proliferation.
  • Antiviral Properties : Preliminary data suggest that it may have efficacy against certain viral infections by disrupting viral replication mechanisms.
  • Antimicrobial Effects : Its structure allows it to interact with bacterial enzymes, suggesting possible applications as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Demonstrated inhibition of DHFR in vitro leading to reduced cell proliferation in cancer models.
Reported interaction with tyrosine kinases, indicating potential for use in targeted cancer therapies.
Highlighted antimicrobial activity against specific bacterial strains, warranting further exploration for antibiotic development.

Synthesis and Optimization

The synthesis involves multiple steps starting from basic pyrimidine precursors:

  • Formation of the Pyrimidine Core : This involves reacting appropriate aldehydes or ketones with urea or thiourea.
  • Introduction of the Piperazine Ring : A critical step that enhances biological activity through structural modification.
  • Trifluoromethyl Group Addition : This modification is essential for improving pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a piperazine derivative (e.g., 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine) with a substituted pyrimidine. Key steps include:
  • Nucleophilic substitution : Reacting 2-chloro-4,6-dimethylpyrimidine with the piperazine derivative in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) and using catalysts like potassium carbonate to enhance efficiency. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :
  • NMR Spectroscopy : 1H NMR (δ 2.4–2.6 ppm for methyl groups, δ 3.8–4.2 ppm for piperazine protons) confirms substitution patterns. 19F NMR (δ -60 to -65 ppm) verifies the trifluoromethyl group .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ at m/z 381.1) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Monoclinic crystal system with unit cell dimensions (e.g., a = 10.2 Å, b = 12.8 Å, c = 8.5 Å, β = 95.3°) reveals piperazine-pyrimidine dihedral angles (~85°), influencing conformational flexibility .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity (>98%).
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C indicates suitability for high-temperature reactions.
  • Accelerated Degradation Studies : Exposure to 40°C/75% RH for 4 weeks monitors hydrolytic stability, particularly of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives with enhanced biological activity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites (e.g., pyrimidine C2 for electrophilic substitution).
  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding (e.g., kinase inhibition) by simulating interactions with ATP-binding pockets.
  • Reaction Path Search Algorithms : Tools like GRRM predict viable pathways for introducing substituents (e.g., fluorophenyl groups) while minimizing steric clashes .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Compare IC50 values under uniform conditions (e.g., 10% FBS in cell media vs. serum-free).
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., oxidized piperazine) that may skew results.
  • Structural Analog Comparison : Cross-reference with similar compounds (e.g., 6-(4-fluorophenyl)piperazine derivatives) to isolate structure-activity relationships .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki-Miyaura coupling of boronic acids to pyrimidine.
  • Chiral Auxiliaries : Introduce menthol-based leaving groups to control stereochemistry during piperazine ring formation.
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >99% ee .

Q. What methodologies evaluate enzyme interactions and inhibition kinetics of this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to kinases like EGFR or PI3K.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme complexes.
  • Kinase Profiling Panels : Test against 100+ kinases at 1 µM to identify off-target effects (e.g., cross-reactivity with CDK2) .

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